molecular formula C16H13FN6O2S B3560110 4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE

4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE

Cat. No.: B3560110
M. Wt: 372.4 g/mol
InChI Key: HJXQJEJLSVMWKN-UHFFFAOYSA-N
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Description

4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide is a complex organic compound that features a combination of fluorophenyl, carbamoyl, sulfanyl, tetrazolyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the tetrazole intermediate with a thiol compound.

    Final Coupling: The final step involves coupling the fluorophenyl and benzamide groups to the tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biology: It can be used as a probe to study biological processes involving tetrazole and sulfanyl groups.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide involves its interaction with specific molecular targets. The fluorophenyl and tetrazole groups can interact with enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({5-[(4-Fluorophenyl)carbamoyl]-2-pyridinyl}amino)methyl]phenylboronic acid
  • (2-(((5-((4-Fluorophenyl)carbamoyl)pyrimidin-2-yl)thio)methyl)-4-(trifluoromethoxy)phenyl)boronic acid

Uniqueness

4-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazol-1-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its tetrazole ring and sulfanyl group are particularly noteworthy for their roles in redox reactions and potential therapeutic applications.

Properties

IUPAC Name

4-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6O2S/c17-11-3-5-12(6-4-11)19-14(24)9-26-16-20-21-22-23(16)13-7-1-10(2-8-13)15(18)25/h1-8H,9H2,(H2,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXQJEJLSVMWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-[5-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE

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